[2-(Benzylsulfonyl)-5-chloropyrimidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylmethanesulfonylpyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylmethanesulfonylpyrimidine typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-methoxyphenyl group through a Mannich reaction.
Pyrimidine Core Construction: The pyrimidine core is synthesized separately, often starting from simple precursors like urea and aldehydes.
Coupling Reactions: The functionalized piperazine is then coupled with the pyrimidine core using appropriate coupling agents and conditions.
Final Functionalization: The final product is obtained by introducing the phenylmethanesulfonyl group under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylmethanesulfonylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylmethanesulfonylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Pharmacology: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.
Biological Research: It is used in studies to explore its effects on cellular pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylmethanesulfonylpyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine Derivatives: These compounds share the piperazine core and methoxyphenyl group but differ in other functional groups.
Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.
Uniqueness
5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylmethanesulfonylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H23ClN4O4S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
(2-benzylsulfonyl-5-chloropyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H23ClN4O4S/c1-32-19-9-7-18(8-10-19)27-11-13-28(14-12-27)22(29)21-20(24)15-25-23(26-21)33(30,31)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
WCEXETQFGYXNAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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